![molecular formula C18H20N6O B5505336 N-(4-{[6-(1H-pyrazol-1-yl)-3-pyridazinyl]amino}phenyl)pentanamide](/img/structure/B5505336.png)

N-(4-{[6-(1H-pyrazol-1-yl)-3-pyridazinyl]amino}phenyl)pentanamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Introduction This chemical belongs to a class of compounds that have been extensively studied due to their significant biological activities and potential therapeutic applications. Specifically, pyrazole and pyridazine derivatives, such as N-(4-{[6-(1H-pyrazol-1-yl)-3-pyridazinyl]amino}phenyl)pentanamide, are known for their roles in medicinal chemistry due to their structural significance and biological relevance.

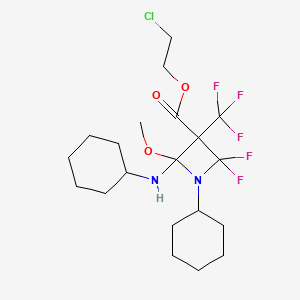

Synthesis Analysis The synthesis of pyrazole and pyridazine derivatives typically involves multistep chemical reactions, including condensation, cyclization, and substitution processes. The synthetic routes can vary based on the desired functional groups and the specific core structure being targeted. The synthesis often involves intermediates that are further modified to achieve the final compound. For instance, compounds related to pyrazolo[1,5-b]pyridazines have been synthesized through structure-activity studies leading to potent and selective inhibitors with good cellular efficacy (Tavares et al., 2004).

Molecular Structure Analysis The molecular structure of these compounds is crucial in determining their pharmacological properties. Molecular modeling and X-ray crystallography can be used to understand the mode of binding of these inhibitors to their target enzymes or receptors. The structural features, such as the arrangement of atoms and the presence of specific functional groups, play a critical role in the biological activity and selectivity of these compounds.

Chemical Reactions and Properties Pyrazole and pyridazine derivatives undergo various chemical reactions, including substitutions, additions, and cyclizations. These reactions are essential for modifying the chemical structure to enhance biological activity, selectivity, and pharmacokinetic properties. The chemical properties, such as acidity, basicity, and reactivity with other compounds, are influenced by the presence and positioning of functional groups within the molecule.

Physical Properties Analysis The physical properties of these compounds, such as solubility, melting point, and crystalline structure, are important for their formulation and delivery in a biological system. These properties can affect the compound's stability, bioavailability, and overall therapeutic efficacy.

Chemical Properties Analysis The chemical properties, including reactivity, stability, and interactions with biological molecules, are determined by the molecular structure. These properties are crucial for the compound's mechanism of action, its metabolism, and its interaction with biological targets such as enzymes, receptors, or nucleic acids.

Scientific Research Applications

Synthesis and Antimicrobial Activity

Research has been conducted on the synthesis of pyrazole and imidazole derivatives, including compounds related to N-(4-{[6-(1H-pyrazol-1-yl)-3-pyridazinyl]amino}phenyl)pentanamide, to explore their antimicrobial activities. A study by Idhayadhulla et al. (2012) synthesized new series of pyrazole derivatives and evaluated their antimicrobial activity, highlighting the potential of these compounds in developing new antimicrobial agents Idhayadhulla, Kumar, & Abdul, 2012.

Pharmacological Potential

The pharmacological properties of pyridazinone derivatives, including those structurally related to this compound, have been studied extensively. For example, Giovannoni et al. (2006) investigated novel pyrazolopyrimidopyridazinones for their phosphodiesterase 5 (PDE5) inhibitory activity, highlighting the therapeutic potential of these compounds in the treatment of erectile dysfunction Giovannoni, Vergelli, Biancalani, Cesari, Graziano, Biagini, Gràcia, Gavaldà, & Dal Piaz, 2006.

Anticonvulsant Activity

The compound and its related structures have also been evaluated for their anticonvulsant activity. Siddiqui et al. (2011) designed and synthesized various derivatives that showed significant anticonvulsant activity in pharmacological screenings, presenting a promising avenue for the development of new anticonvulsant medications Siddiqui, Ahsan, Alam, Ali, Srivastava, & Ahmed, 2011.

properties

IUPAC Name |

N-[4-[(6-pyrazol-1-ylpyridazin-3-yl)amino]phenyl]pentanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20N6O/c1-2-3-5-18(25)21-15-8-6-14(7-9-15)20-16-10-11-17(23-22-16)24-13-4-12-19-24/h4,6-13H,2-3,5H2,1H3,(H,20,22)(H,21,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YSIYMLSAWVCOEE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(=O)NC1=CC=C(C=C1)NC2=NN=C(C=C2)N3C=CC=N3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20N6O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

336.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[(2,4-dichlorobenzylidene)amino]-5-(2-furyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B5505256.png)

![4-{[(3-fluorophenyl)amino]sulfonyl}-N-(5-methyl-3-isoxazolyl)-2-thiophenecarboxamide](/img/structure/B5505270.png)

![(4-chlorophenyl)[4-(2,3-dimethoxybenzyl)-6,7,8-trimethoxy-1-isoquinolinyl]methanol](/img/structure/B5505275.png)

![2-methyl-5-[4-(4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridin-4-ylcarbonyl)-1-piperazinyl]-3(2H)-pyridazinone dihydrochloride](/img/structure/B5505280.png)

![6,8,8-trimethyl-2,3,8,9-tetrahydro[1,4]dioxino[2,3-g]isoquinoline](/img/structure/B5505287.png)

![N-{2-[3-(methoxymethyl)-1,2,4-oxadiazol-5-yl]ethyl}-5-phenyl-3-isoxazolecarboxamide](/img/structure/B5505296.png)

![(4aR*,7aS*)-1-[(4-methyl-1H-imidazol-5-yl)methyl]-4-(2-thienylcarbonyl)octahydrothieno[3,4-b]pyrazine 6,6-dioxide](/img/structure/B5505303.png)

![2-[(5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)thio]-N-(2-furylmethyl)acetamide](/img/structure/B5505324.png)

![N-[1-(4-fluorophenyl)-4-morpholin-4-yl-1H-indazol-3-yl]-2-(methylthio)acetamide](/img/structure/B5505343.png)

![2-(9-chloro-5,5-dioxido-6H-dibenzo[c,e][1,2]thiazin-6-yl)acetamide](/img/structure/B5505355.png)